N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
This compound belongs to a class of adamantane-functionalized 1,2,4-triazole derivatives, which are characterized by their hybrid structures combining the rigid adamantane scaffold with sulfur-containing triazole moieties. The adamantane group enhances lipophilicity and metabolic stability, while the 1,2,4-triazole ring contributes to diverse biological interactions, particularly antimicrobial and antihypoxic activities . The specific substituents—4-cyclohexyl and 5-[(3-methylphenyl)methyl]sulfanyl—impart unique steric and electronic properties. The cyclohexyl group likely improves membrane permeability, and the 3-methylbenzylsulfanyl moiety may enhance binding to bacterial or fungal targets through hydrophobic interactions .
Properties
IUPAC Name |
N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4OS/c1-19-6-5-7-20(10-19)18-34-27-31-30-25(32(27)24-8-3-2-4-9-24)17-29-26(33)28-14-21-11-22(15-28)13-23(12-21)16-28/h5-7,10,21-24H,2-4,8-9,11-18H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMHOOPDUDUDAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3CCCCC3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring and the adamantane moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Adamantane-Triazole Derivatives
Key Findings:
Antimicrobial Activity :
- Imidazole derivatives (e.g., 4 ) exhibit superior broad-spectrum activity compared to isoxazole analogs (e.g., 3a–c ), likely due to enhanced hydrogen bonding with microbial targets .
- The 3-methylbenzylsulfanyl group in the target compound may mimic the activity of alkylsulfanyl chains in IIg , which improve membrane disruption in Gram-positive bacteria .
Physicochemical Properties :
- Longer alkyl chains (e.g., heptyl in IIg ) increase lipophilicity (LogP >5) but reduce aqueous solubility, whereas smaller substituents (e.g., methyl in I ) balance bioavailability and potency .
- The adamantane moiety consistently elevates melting points (>200°C), suggesting high thermal stability across derivatives .
The target compound’s cyclohexyl group may enhance this activity by improving blood-brain barrier penetration .
Biological Activity
The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the compound's biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.85 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide moiety. The presence of the 4-chlorophenyl and 2-fluorophenyl groups enhances its lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 26 | Induction of apoptosis |
| HCT116 (Colon) | 0.39 | Inhibition of Aurora-A kinase |
| MCF-7 (Breast) | 0.46 | Cell cycle arrest at SubG1/G1 phase |
The compound's mechanism may involve the inhibition of specific kinases associated with cancer progression, as supported by studies demonstrating its effect on Aurora-A kinase with an IC50 value of 0.16 µM .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. It has shown potential in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are key players in inflammatory pathways:
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Compound A | 0.011 | COX-II |
| Compound B | 1.33 | Selective COX-II |
Studies suggest that derivatives similar to this compound may possess enhanced selectivity for COX-II over COX-I, reducing the risk of gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of the compound is largely attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is known for its kinase inhibitory properties. The presence of substituents like fluorine and chlorine may enhance binding affinity to target kinases.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Inflammatory Pathway Modulation : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, thereby alleviating inflammation.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of compounds structurally similar to 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-fluorophenyl)acetamide :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
